

# Technical Guide: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184

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## Structural Analysis, Synthetic Architecture, and Pharmacological Utility[1]

### Abstract

This technical guide provides a comprehensive analysis of **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** (PubChem CID: 132342171). While often overshadowed by its 1,3-thiazole isomers, the 1,2-thiazole (isothiazole) core represents a critical pharmacophore in modern medicinal chemistry, offering unique electronic properties and bioisosteric potential. This document details the IUPAC nomenclature rules, proposes a robust synthetic pathway based on homologous series reactivity, and outlines the compound's utility as a high-value intermediate in drug discovery.

## Part 1: Nomenclature & Structural Analysis

### 1.1 IUPAC Deconstruction

The systematic name **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** is derived from the Hantzsch-Widman nomenclature system for heterocycles.

- Parent Ring: "1,2-thiazole" is the systematic name for a 5-membered ring containing Sulfur and Nitrogen in adjacent positions. The retained IUPAC name is Isothiazole.

- **Numbering Priority:** Numbering commences at the heteroatom of higher priority (Sulfur = 1), proceeds to the second heteroatom (Nitrogen = 2), and continues around the ring to minimize substituent locants.
- **Principal Functional Group:** The aldehyde group (-CHO) takes precedence over the ether groups (-OCH<sub>3</sub>). Thus, the suffix is "-carbaldehyde" (carbon attached to the ring is part of the group) rather than "formyl-".
- **Substituents:** Methoxy groups are located at positions 3 and 5.

Correct IUPAC Name: 3,5-Dimethoxyisothiazole-4-carbaldehyde

## 1.2 Chemoinformatic Profile

The following data summarizes the physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Property	Value	Rationale
Molecular Formula		Core composition.[1]
Molecular Weight	173.19 g/mol	Fragment-like; suitable for lead optimization.
LogP (Predicted)	-1.1	Moderate lipophilicity; likely good membrane permeability.
H-Bond Acceptors	4	N(2), O(Methoxy) x2, O(Aldehyde).
H-Bond Donors	0	Lacks -OH or -NH; reduces metabolic conjugation risk.
Topological Polar Surface Area	~68 Å <sup>2</sup>	Within the "Rule of 5" limit (<140 Å <sup>2</sup> ) for oral bioavailability.

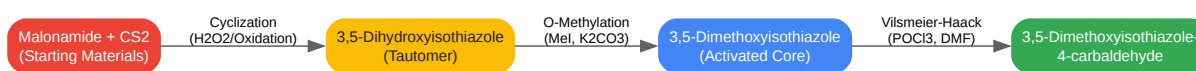
## Part 2: Synthetic Architecture

As specific literature for this exact derivative is sparse, the following protocols are designed based on the established reactivity of 3,5-disubstituted isothiazoles and Vilsmeier-Haack formylation standards.

## 2.1 Retrosynthetic Analysis

The most reliable route to 4-formylisothiazoles involves the electrophilic formylation of an electron-rich isothiazole precursor. The 3,5-dimethoxy substitution pattern strongly activates the C4 position, making it an ideal candidate for Vilsmeier-Haack conditions.

Pathway Visualization (DOT):



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Figure 1: Proposed synthetic pathway from commodity chemicals to the target aldehyde.

## 2.2 Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dimethoxyisothiazole

- Principle: O-alkylation of 3,5-dihydroxyisothiazole (often existing as isothiazolidine-3,5-dione).
- Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate ( ), Acetone (anhydrous).
- Procedure:
  - Dissolve 3,5-dihydroxyisothiazole (1.0 eq) in anhydrous acetone.
  - Add (2.5 eq) and stir at room temperature for 30 min.
  - Add MeI (2.2 eq) dropwise to control exotherm.

- Reflux for 6–12 hours. Monitor by TLC (shift to higher  $R_f$ ).
- Filter inorganic salts and concentrate the filtrate. Purify via column chromatography (Hexane/EtOAc).

### Step 2: Vilsmeier-Haack Formylation

- Principle: Electrophilic aromatic substitution at the activated C4 position using a chloroiminium ion intermediate.
- Reagents: Phosphorus Oxychloride ( $\text{POCl}_3$ ), Dimethylformamide (DMF), Dichloroethane (DCE).
- Procedure:
  - Reagent Prep: In a flame-dried flask under nitrogen, cool DMF (3.0 eq) to 0°C. Add  $\text{POCl}_3$  (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).
  - Addition: Dissolve 3,5-dimethoxyisothiazole (from Step 1) in DCE and add slowly to the Vilsmeier reagent.
  - Reaction: Warm to 60–80°C. The electron-donating methoxy groups facilitate attack at C4.
  - Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to hydrolyze the iminium salt to the aldehyde.
  - Workup: Extract with DCM, wash with brine, dry over  $\text{MgSO}_4$ .
  - Yield Expectation: 65–80% (based on analogous isothiazole formylations).

## Part 3: Reactivity & Pharmacological Applications[3]

The 4-carbaldehyde moiety serves as a versatile "chemical handle," allowing this molecule to function as a linchpin in divergent synthesis.

### 3.1 Reactivity Profile

The aldehyde at C4 is electronically coupled to the aromatic ring but remains highly reactive due to the electron-withdrawing nature of the isothiazole nitrogen.

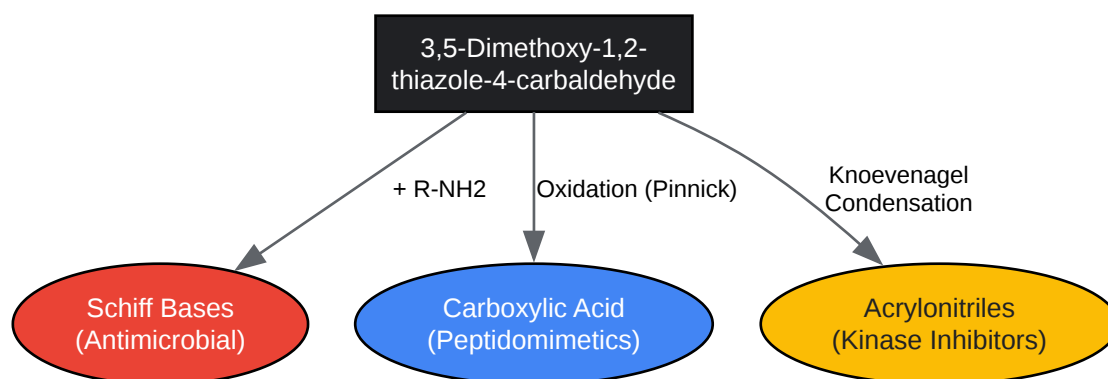
- Schiff Base Formation: Condensation with primary amines yields imines (azomethines), a common motif in antifungal agents.
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles, often used to inhibit EGFR kinases.
- Oxidation: Conversion to 3,5-dimethoxyisothiazole-4-carboxylic acid using (Pinnick oxidation).

### 3.2 Bioisosteric Significance

In drug design, the 1,2-thiazole ring is a bioisostere for:

- Pyridine: Similar H-bond acceptor capability at N2.
- Thiazole (1,3): Isothiazoles often show improved metabolic stability against oxidative ring opening.
- Isoxazole: The S-for-O substitution increases lipophilicity (LogP) and alters the electrostatic potential surface, potentially improving binding affinity in hydrophobic pockets.

Functional Workflow (DOT):



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Figure 2: Divergent synthesis applications of the target aldehyde.

## Part 4: Analytical Validation

To confirm the identity of the synthesized product, the following spectral signatures are expected:

- NMR (  
):
  - ~9.8–10.0 ppm (s, 1H): Distinctive aldehyde proton.
  - ~4.0–4.1 ppm (s, 3H): C5-Methoxy (deshielded by S).
  - ~3.9 ppm (s, 3H): C3-Methoxy.
- IR Spectroscopy:
  - Strong absorption at 1680–1700  
(C=O stretch).
  - Bands at 1500–1600  
(C=N, C=C ring stretches).

## References

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